tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate
Description
tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate is a carbamate derivative featuring a brominated thiophene ring, a cyclopropane moiety, and a tert-butoxycarbonyl (Boc) protecting group. The bromothiophene group contributes to electronic diversity, while the cyclopropyl ring introduces conformational rigidity, which can influence binding affinity and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-13(2,3)17-12(16)15(10-4-5-10)7-11-6-9(14)8-18-11/h6,8,10H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPIAXHWRWTOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CS1)Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to form 4-bromothiophene.
Formation of Carbamate: The 4-bromothiophene is then reacted with tert-butyl chloroformate and cyclopropylamine to form the desired carbamate compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium phosphate.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation Reactions: Thiophene sulfoxides or sulfones.
Reduction Reactions: Reduced thiophene derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromothiophene moiety can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the cyclopropane, aromatic systems, or carbamate groups. Below is a detailed comparison based on synthesis, reactivity, and applications.
Substituent Variations on the Aromatic Ring
tert-Butyl (1-(4-Bromophenyl)cyclopropyl)carbamate (CAS 214973-83-8)
- Structure : Replaces the bromothiophene with a bromophenyl group.
- Key Differences : The phenyl ring lacks sulfur, reducing electron-richness and altering π-π stacking interactions. This compound shows a high similarity score (0.96) to the target molecule but exhibits lower solubility in polar solvents due to the absence of sulfur’s polarizability .
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
tert-Butyl (trans-2-(o-Tolyl)cyclopropyl)carbamate
- Structure : Features an o-tolyl (methyl-substituted phenyl) group instead of bromothiophene.
- Key Differences : The methyl group introduces steric hindrance, affecting regioselectivity in dimerization reactions. Studies show a reduced ortho/meta isomer ratio (4.3 vs. 8.8 for β-methyl analogs) due to steric effects .
- Applications : Explored in diradical-mediated dimerization studies for polymer precursors.
Modifications on the Cyclopropane Moiety
tert-Butyl N-1-[(Piperazin-1-yl)methyl]cyclopropyl}carbamate (CAS EN300-4098888)
- Structure : Incorporates a piperazine-methyl group on the cyclopropane.
- Key Differences : The piperazine group enhances water solubility and enables hydrogen bonding, making it suitable for targeting amine-binding enzyme pockets (e.g., BACE1 inhibitors) .
- Applications : Intermediate in neuroactive compound synthesis.
- tert-Butyl (S)-(Cyclopropyl(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl)carbamate (12o) Structure: Attaches a quinazolinone ring to the cyclopropane. Key Differences: The quinazolinone moiety provides a planar, hydrogen-bond-accepting surface, enhancing interactions with kinase targets. Synthesized via a three-component reaction (86% yield) . Applications: Investigated as a kinase inhibitor scaffold.
Functional Group Replacements
- tert-Butyl (1-(Difluoromethyl)cyclopropyl)carbamate Derivatives
- Structure : Substitutes the bromothiophene with a difluoromethyl group.
- Key Differences : Fluorination improves metabolic stability and membrane permeability. For example, a related compound (5r) showed 86% yield in coupling reactions and enhanced bioavailability .
- Applications : Used in protease inhibitor development.
Data Table: Key Properties of Similar Compounds
Research Findings and Trends
- Reactivity : Bromothiophene-containing analogs exhibit higher electrophilic aromatic substitution reactivity compared to phenyl derivatives, enabling selective functionalization .
- Dimerization : Bulky substituents (e.g., tert-butyl) on cyclopropane favor head-to-head dimerization via diradical intermediates, unlike smaller groups that follow concerted mechanisms .
- Biological Activity: Fluorinated or heteroaromatic derivatives (e.g., quinazolinones) show improved target engagement in enzyme inhibition assays due to enhanced electronic interactions .
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